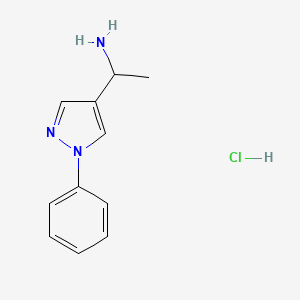

1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Description

1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is a pyrazole-derived amine salt with a phenyl substituent at the 1-position of the pyrazole ring and an ethanamine group at the 4-position. Its molecular formula is C₁₁H₁₄ClN₃ (calculated molecular weight: 223.71 g/mol), though discrepancies exist in reported data (e.g., an erroneous formula of C₅H₉ClFNO₂ in one source ). The compound is utilized in pharmaceutical and agrochemical research due to the pyrazole scaffold’s versatility in drug design, particularly in kinase inhibition and CNS-targeting molecules .

Properties

IUPAC Name |

1-(1-phenylpyrazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-9(12)10-7-13-14(8-10)11-5-3-2-4-6-11;/h2-9H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBNRCJLXRIEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413900-50-0 | |

| Record name | 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 1-phenyl-1H-pyrazole with ethanamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The phenyl group or the pyrazole ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated or nitrated derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of 1-(1-phenyl-1H-pyrazol-4-yl)ethanamine showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A research paper published in Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives, including 1-(1-phenyl-1H-pyrazol-4-yl)ethanamine. The study reported IC50 values indicating effective inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations below 10 µM .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It has been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

Research Findings:

In a study focused on neuroprotection, 2-(1-phenylpyrazol-4-yl)ethanamine was found to enhance cognitive functions in animal models of Alzheimer's disease. The compound reduced beta-amyloid plaque formation and improved memory retention .

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory research. The pyrazole scaffold is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Experimental Data:

A comparative analysis revealed that derivatives of 1-(1-phenyl-1H-pyrazol-4-yl)ethanamine exhibited superior anti-inflammatory activity compared to traditional NSAIDs in preclinical models . This positions the compound as a potential candidate for developing new anti-inflammatory medications.

Toxicological Studies

Understanding the safety profile of any new compound is critical for its development into therapeutic agents. Toxicological assessments have shown that while 1-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride has beneficial effects, it also presents certain risks.

Toxicity Data:

Acute toxicity studies indicate that the compound can cause skin irritation and eye damage upon contact. The LD50 values suggest moderate toxicity levels, necessitating careful handling during laboratory use .

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Detailed Analysis of Key Analogs

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride

- Structural Differences : Replaces the phenyl group with a 3-chlorophenyl ring and introduces an ethyl group at the pyrazole’s 5-position.

- The ethyl group increases steric bulk, which may affect metabolic stability .

1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride

- Structural Differences : Lacks the phenyl group; instead, ethyl and methyl groups occupy the 1- and 5-positions of the pyrazole.

- Impact : Simplified structure reduces molecular weight (161.63 g/mol) and lipophilicity, making it suitable for aqueous solubility-dependent applications .

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

- Structural Differences : Substitutes ethanamine with methanamine and adds a methyl group at the pyrazole’s 3-position.

- Impact : The shorter amine chain alters hydrogen-bonding capacity, while the 3-methyl group may enhance steric shielding against enzymatic degradation .

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride

- Structural Differences : Features a difluoromethyl group (electron-withdrawing) and a 2-methylphenyl substituent.

- Impact : The difluoromethyl group improves metabolic stability and bioavailability, while the methylphenyl group enhances π-π stacking interactions in drug-receptor binding .

Biological Activity

1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

The chemical formula of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is , with a molecular weight of 237.73 g/mol. It is characterized by a five-membered heterocyclic structure containing nitrogen atoms, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the cyclization of substituted phenylhydrazines with appropriate aldehydes or ketones under acidic or basic conditions. This method allows for the introduction of various substituents that can enhance biological activity.

The biological activity of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate signaling pathways, influencing processes such as inflammation, apoptosis, and microbial resistance.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including E. coli and S. aureus . The antimicrobial activity is often assessed using the well diffusion method, measuring the zone of inhibition.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 12 |

Anti-inflammatory Activity

Pyrazole derivatives are also investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

Anticancer Activity

Certain pyrazole derivatives have been evaluated for their anticancer potential. Research has indicated that they can induce apoptosis in cancer cells through the activation of intrinsic pathways . For example, compounds similar to 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride have shown promising results in inhibiting tumor growth in vitro.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their biological activities. Among these, specific compounds exhibited potent antifungal and antibacterial effects, suggesting that modifications on the pyrazole ring can significantly enhance biological efficacy .

Example Case Study Results

In a comparative study on antifungal activity:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 10d | Candida albicans | 32 µg/mL |

| 10e | Aspergillus niger | 16 µg/mL |

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride, and how can they be confirmed experimentally?

- Answer : The compound’s structure includes a pyrazole ring substituted with a phenyl group and an ethylamine side chain, with a hydrochloride counterion. Confirmation involves:

- X-ray crystallography : Use SHELXL for refinement of single-crystal diffraction data to resolve bond lengths, angles, and hydrogen bonding patterns .

- NMR spectroscopy : Analyze and spectra to verify proton environments (e.g., aromatic protons on the pyrazole/phenyl rings, methylene groups in the ethylamine chain) .

- Mass spectrometry : Confirm molecular weight (230.27 g/mol) via high-resolution mass spectrometry (HRMS) .

Q. What synthetic routes are reported for this compound?

- Answer : A multi-step approach is common:

Pyrazole core formation : Condensation of phenylhydrazine with β-keto esters or diketones under acidic conditions .

Amine functionalization : Reductive amination of the ketone intermediate (e.g., using NaBH or LiAlH) to introduce the ethylamine group .

Hydrochloride salt formation : Treatment with HCl in anhydrous ether or ethanol to precipitate the final product .

Q. How can purity and stability be assessed during synthesis?

- Answer :

- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability and decomposition temperatures under inert atmospheres .

- Karl Fischer titration : Measure residual moisture content to ensure salt stability .

Advanced Research Questions

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

- Answer :

- Substituent variation : Replace the phenyl group with fluorophenyl or trifluoromethylphenyl moieties (e.g., as in CAS 1049988-73-9) to assess electronic effects .

- Side chain modification : Introduce bulkier amines (e.g., cyclopropylamine) or chiral centers (e.g., (S)-isomers) to probe steric and stereochemical influences .

- Biological assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding or functional assays (e.g., cAMP accumulation) .

Q. What computational methods predict the compound’s interactions with biological targets?

- Answer :

- Molecular docking : Use software like AutoDock Vina to model binding poses in receptor active sites (e.g., serotonin receptors) .

- MD simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes .

- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with activity data .

Q. How can synthetic yields be optimized for scale-up?

- Answer :

- Catalyst screening : Test Pd/C or Raney nickel for reductive amination efficiency .

- Solvent optimization : Replace ethanol with THF or DMF to improve intermediate solubility .

- Process monitoring : Use in-line FTIR to track reaction progress and minimize byproducts .

Q. How should conflicting crystallographic data be resolved during structure refinement?

- Answer :

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twinning fractions and improve R-factors .

- Hydrogen placement : Apply riding models or neutron diffraction data (if available) for accurate H-atom positions .

- Validation tools : Cross-check with checkCIF/PLATON to identify geometric outliers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.